1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
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Description
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a compound belonging to the class of phthalazines. It has a molecular formula of C22H15F3N2O and an average mass of 380.362 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazine ring attached to a benzyl group and a [3-(trifluoromethyl)phenoxy] group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 380.37. For detailed properties such as melting point, boiling point, and density, further experimental data or resources would be required .Scientific Research Applications
GABA-A Receptor Ligands
Research has identified phthalazine derivatives as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor, showing selectivity for α2, α3, and α5-subtype over α1. These compounds have potential applications in the development of treatments for neurological disorders due to their receptor binding selectivity (Carling et al., 2004).
Antimicrobial and Antifungal Agents
Phthalazine-based 1,2,3-triazole derivatives have shown significant antimicrobial, antifungal, and antioxidant activities. These compounds offer potential for the development of new antibacterial and antifungal agents, highlighting the versatility of phthalazine derivatives in pharmaceutical research (Shyma et al., 2016).
Poly(phthalazinone ether)s
A series of novel, fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties have been synthesized and characterized. These materials demonstrate good solubility, thermal stability, and amorphous nature, making them suitable for high-performance applications in material science (Lu et al., 2004).
Near-Infrared Organic Light-Emitting Diodes
Homoleptic facial Ir(III) complexes based on benzo[g]phthalazine ligands have been developed for use in near-infrared (NIR) organic light-emitting diodes (OLEDs). These complexes exhibit high photoluminescence quantum yield and represent an advance in the development of NIR-emitting materials for applications in military, medical diagnostics, and phototherapy (Xue et al., 2017).
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O/c23-22(24,25)16-9-6-10-17(14-16)28-21-19-12-5-4-11-18(19)20(26-27-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJFZCYOGIFJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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